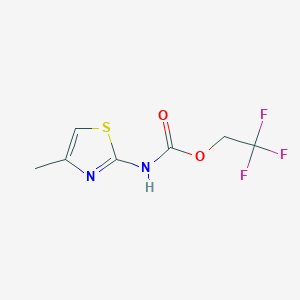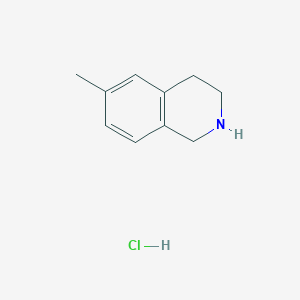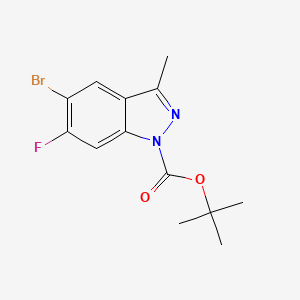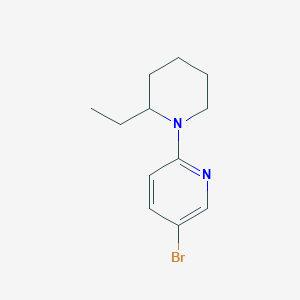
N-(4-méthyl-1,3-thiazol-2-yl)carbamate de 2,2,2-trifluoroéthyle
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate is a chemical compound with the molecular formula C7H7F3N2O2S and a molecular weight of 240.21 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a thiazole ring, and a carbamate functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as those containing a thiazole ring, have been found to exhibit diverse biological activities .
Mode of Action
It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Thiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoroethyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or activating their function. The thiazole ring is known to interact with biomolecules involved in metabolic pathways, such as those related to energy production and neurotransmitter synthesis .
Cellular Effects
The effects of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic processes, potentially altering cellular energy balance and growth .
Molecular Mechanism
At the molecular level, 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate exerts its effects through specific binding interactions with biomolecules. The trifluoroethyl group can form hydrogen bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleophilic sites on proteins, affecting their function and stability. These interactions can result in changes in gene expression and protein activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in energy production, neurotransmitter synthesis, and other essential cellular processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, as it may concentrate in specific tissues or organs .
Subcellular Localization
The subcellular localization of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methyl-1,3-thiazol-2-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced thiazole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
- 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)urea
- 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)amide
Uniqueness
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the thiazole ring contributes to its biological activity. These features make it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-2-15-5(11-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRQPBJFHTAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol](/img/structure/B1527810.png)
![2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1527811.png)
![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)
![6-Bromobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1527817.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)

